molecular formula C14H10N2S B11872444 2-(Phenylthio)-1,8-naphthyridine CAS No. 87535-59-9

2-(Phenylthio)-1,8-naphthyridine

Cat. No.: B11872444
CAS No.: 87535-59-9
M. Wt: 238.31 g/mol
InChI Key: OQBSHBLWOJKJDY-UHFFFAOYSA-N
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Description

2-(Phenylthio)-1,8-naphthyridine is an organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a phenylthio group attached to the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylthio)-1,8-naphthyridine typically involves the reaction of 2-chloro-1,8-naphthyridine with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of thiol derivatives. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, alkoxides, bases like potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted naphthyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(Phenylthio)-1,8-naphthyridine is primarily based on its ability to interact with specific molecular targets. The phenylthio group can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity to biological targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in disrupting cellular processes and enzyme inhibition .

Comparison with Similar Compounds

Uniqueness: 2-(Phenylthio)-1,8-naphthyridine stands out due to its naphthyridine core, which imparts unique electronic and steric properties

Properties

CAS No.

87535-59-9

Molecular Formula

C14H10N2S

Molecular Weight

238.31 g/mol

IUPAC Name

2-phenylsulfanyl-1,8-naphthyridine

InChI

InChI=1S/C14H10N2S/c1-2-6-12(7-3-1)17-13-9-8-11-5-4-10-15-14(11)16-13/h1-10H

InChI Key

OQBSHBLWOJKJDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC3=C(C=CC=N3)C=C2

Origin of Product

United States

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